molecular formula C25H22N4O4S B11969958 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide

Cat. No.: B11969958
M. Wt: 474.5 g/mol
InChI Key: XDQGKZYSROXWTO-CVKSISIWSA-N
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Description

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide is a complex organic compound with a molecular formula of C25H22N4O4S This compound is known for its unique structure, which includes a quinazoline moiety, a phenyl group, and an ethoxy-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide typically involves multiple steps:

    Formation of the Quinazoline Moiety: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Thioacetohydrazide Formation: The thioacetohydrazide group is introduced by reacting the quinazoline derivative with thioacetic acid hydrazide under controlled conditions.

    Condensation Reaction: The final step involves the condensation of the thioacetohydrazide derivative with 3-ethoxy-2-hydroxybenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline moiety to its dihydro or tetrahydro derivatives.

    Substitution: The phenyl and ethoxy-hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazoline, tetrahydroquinazoline derivatives.

    Substitution Products: Various substituted phenyl and quinazoline derivatives.

Scientific Research Applications

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: Used as a probe to study enzyme interactions and protein binding.

    Materials Science:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, DNA or RNA binding sites.

    Pathways Involved: Inhibition of signal transduction pathways, induction of apoptosis in cancer cells, modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazoline moiety, in particular, is known for its role in various pharmacologically active compounds.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H22N4O4S/c1-2-33-21-14-8-9-17(23(21)31)15-26-28-22(30)16-34-25-27-20-13-7-6-12-19(20)24(32)29(25)18-10-4-3-5-11-18/h3-15,31H,2,16H2,1H3,(H,28,30)/b26-15+

InChI Key

XDQGKZYSROXWTO-CVKSISIWSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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